

Application Notes and Protocols: Lithium Butoxide in Transition-Metal-Free Coupling Reactions

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Compound of Interest

Compound Name: *Lithium butoxide*

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This document provides detailed application notes and experimental protocols for the use of **lithium butoxide** (LiOtBu) in transition-metal-free coupling reactions. The following sections summarize key reactions, present quantitative data in structured tables, offer detailed experimental methodologies, and visualize reaction pathways and workflows using diagrams.

α -Alkylation of Ketones with Primary Alcohols

Lithium tert-butoxide serves as an efficient promoter for the α -alkylation of ketones with primary alcohols in the absence of any transition metal catalyst.^{[1][2]} This method provides a direct and environmentally friendly alternative to traditional cross-coupling reactions for the formation of C-C bonds. The reaction is believed to proceed without the involvement of a radical pathway.^[3]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the LiOtBu-mediated α -alkylation of various ketones with primary alcohols.

Entry	Ketone	Alcohol	Product	Temp (°C)	Time (h)	Yield (%)
1	Acetophenone	Benzyl alcohol	1,3-Diphenylpropan-1-one	110	12	92
2	4'-Methylacetophenone	Benzyl alcohol	1-(p-tolyl)-3-phenylpropan-1-one	110	12	85
3	4'-Methoxyacetophenone	Benzyl alcohol	1-(4-methoxyphenyl)-3-phenylpropan-1-one	110	12	78
4	4'-Chloroacetophenone	Benzyl alcohol	1-(4-chlorophenyl)-3-phenylpropan-1-one	110	12	81
5	Propiophenone	Benzyl alcohol	1,3-Diphenylbutan-1-one	110	12	75
6	Acetophenone	4-Methylbenzyl alcohol	1-Phenyl-3-(p-tolyl)propan-1-one	110	12	88
7	Acetophenone	4-Chlorobenzyl alcohol	3-(4-chlorophenyl)-1-phenylpropan-1-one	110	12	83
8	Acetophenone	1-Phenylethanol	1,3-Diphenylpropane	110	12	52

	nol	ntan-1-one				
9	Cyclohexa none	Benzyl alcohol	2- Benzylcycl ohexan-1- one	80	12	65

Table 1: Substrate scope for the LiOtBu-mediated α -alkylation of ketones with primary alcohols.

[3]

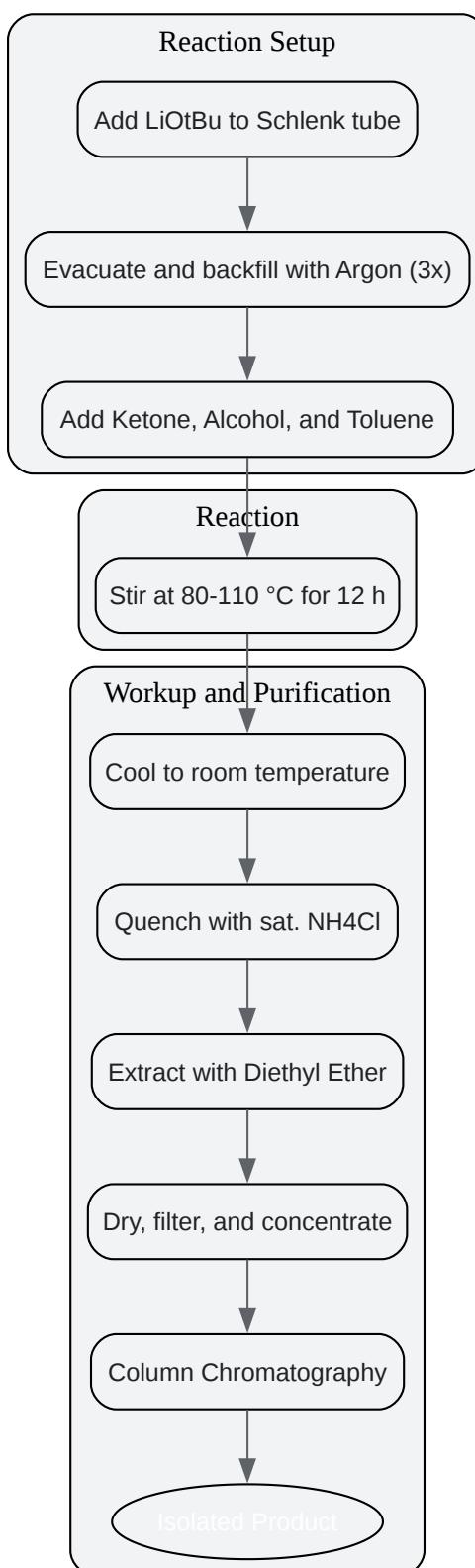
Experimental Protocol

General Procedure for the α -Alkylation of Ketones with Primary Alcohols:[3]

- To an oven-dried Schlenk tube equipped with a magnetic stirring bar, add lithium tert-butoxide (1.0 mmol, 80 mg).
- Evacuate the tube and backfill with dry argon. Repeat this cycle three times.
- Under a counterflow of argon, add the ketone (0.5 mmol), the primary alcohol (0.75 mmol), and toluene (2.0 mL) via syringe.
- Seal the tube and stir the mixture at the temperature indicated in Table 1 for 12 hours.
- Allow the reaction mixture to cool to room temperature.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH_4Cl , 5 mL).
- Extract the aqueous layer with diethyl ether (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (30:1) to afford the desired α -alkylated ketone.

Note: The purity of the lithium tert-butoxide is crucial. ICP-AES and ICP-MS analysis of sublimed LiOtBu used in these experiments showed transition metal content to be less than 0.1 ppm, confirming the reaction is promoted by LiOtBu itself and not by trace transition metal impurities.[\[3\]](#)

Reaction Workflow



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Caption: Experimental workflow for the α -alkylation of ketones.

Carboxylation of Unprotected Indoles and Pyrroles with Carbon Dioxide

Lithium tert-butoxide mediates the carboxylation of unprotected indoles and pyrroles with atmospheric pressure of carbon dioxide (CO₂).^[4] This transition-metal-free reaction proceeds efficiently with a large excess of LiOtBu, which is key to preventing the reversible decarboxylation process.^[4] The reaction demonstrates broad substrate scope.

Quantitative Data Summary

The following table presents the results for the LiOtBu-mediated carboxylation of various indole derivatives.

Entry	Substrate	R ¹	R ²	Product	Yield (%)
1	Indole	H	H	Indole-3-carboxylic acid	97
2	5-Methylindole	5-Me	H	5-Methylindole-3-carboxylic acid	95
3	5-Methoxyindole	5-OMe	H	5-Methoxyindole-3-carboxylic acid	92
4	5-Cyanoindole	5-CN	H	5-Cyanoindole-3-carboxylic acid	88
5	5-Bromoindole	5-Br	H	5-Bromoindole-3-carboxylic acid	96
6	5-Hydroxyindole	5-OH	H	5-Hydroxyindole-3-carboxylic acid	80
7	2-Methylindole	H	2-Me	2-Methylindole-3-carboxylic acid	83
8	2-Phenylindole	H	2-Ph	2-Phenylindole-	94

3-carboxylic
acid

Table 2: Substrate scope for the LiOtBu-mediated carboxylation of indoles.[\[4\]](#)

Experimental Protocol

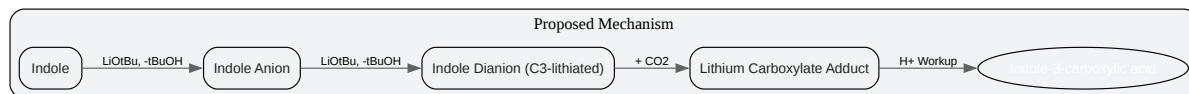
General Procedure for the Carboxylation of Indoles:[\[4\]](#)

- Add the indole derivative (0.5 mmol) and lithium tert-butoxide (2.5 mmol, 5.0 equiv.) to an oven-dried reaction vessel.
- Evacuate the vessel and backfill with carbon dioxide (1 atm) using a balloon.
- Add anhydrous N,N-dimethylformamide (DMF, 1.0 mL) to the vessel.
- Stir the reaction mixture at 100 °C for 24 hours under a CO₂ atmosphere.
- After cooling to room temperature, acidify the reaction mixture with 1 M hydrochloric acid (HCl) to pH ~2.
- Extract the mixture with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield the corresponding indole-3-carboxylic acid.

Note: The use of a large excess of LiOtBu is crucial for achieving high yields by suppressing the decarboxylation side reaction.[\[4\]](#) The free N-H group on the indole is essential for this transformation.[\[4\]](#)

Proposed Reaction Mechanism

The reaction is proposed to initiate with the deprotonation of the indole N-H by lithium tert-butoxide. This is followed by a second deprotonation at the C3 position to form a dianionic intermediate, which then undergoes nucleophilic attack on carbon dioxide.



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Caption: Proposed mechanism for indole carboxylation.

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